N-Boc-3-iodo-DL-phenylalanine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-iodo-DL-phenylalanine typically involves the iodination of N-Boc-phenylalanine. One common method includes the use of iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, to introduce the iodine atom at the 3-position of the phenyl ring . The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-iodo-DL-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Products include azido or thiol derivatives of N-Boc-phenylalanine.
Coupling Reactions: Products include biaryl compounds or alkynyl derivatives, depending on the coupling partner used.
Scientific Research Applications
N-Boc-3-iodo-DL-phenylalanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-3-iodo-DL-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The iodine atom can participate in halogen bonding, affecting the folding and stability of proteins. Additionally, the Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amino acid .
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-iodo-L-phenylalanine: Similar to N-Boc-3-iodo-DL-phenylalanine but with the iodine atom at the 4-position of the phenyl ring.
N-Boc-3-chloro-DL-phenylalanine: Contains a chlorine atom instead of iodine at the 3-position.
N-Boc-3-bromo-DL-phenylalanine: Contains a bromine atom instead of iodine at the 3-position.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can engage in specific interactions such as halogen bonding, making it valuable in the design of novel bioactive molecules and materials .
Properties
IUPAC Name |
3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTBEGFNTNOLNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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